molecular formula C17H25NO4 B1177089 hemoglobin Ozieri CAS No. 148046-83-7

hemoglobin Ozieri

Numéro de catalogue: B1177089
Numéro CAS: 148046-83-7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hemoglobin Ozieri is a naturally occurring, silent human hemoglobin variant first identified during a screening program on the island of Sardinia . This variant is characterized by a single amino acid substitution at position 71 of the alpha-globin chain, where an Alanine residue is replaced by a Valine (α71(E20)Ala→Val) . The mutation is the result of a C to T transition in the corresponding codon of the alpha-globin gene . From a structural research perspective, this specific position is significant as it is located on the surface of the hemoglobin molecule, which often results in a "silent" phenotype with no overt clinical pathology, making it an excellent model for study . The primary research value of Hemoglobin Ozieri lies in its utility in studying the structure-function relationships of hemoglobin, the molecular genetics of CpG dinucleotide mutation hotspots, and population genetics . It serves as a critical tool for researchers investigating protein characterization techniques, having been successfully isolated using isoelectric focusing (IEF) and analyzed with mass spectrometric methods such as FAB and electrospray . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

148046-83-7

Formule moléculaire

C17H25NO4

Synonymes

hemoglobin Ozieri

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Hemoglobin Variants

Structural and Functional Comparison

Hb Ozieri belongs to a class of alpha-chain variants with substitutions in the globin chain. Key comparisons include:

Table 1: Comparison of Hb Ozieri with Other Alpha-Chain Variants

Hemoglobin Variant Mutation Clinical Impact Detection Method Key Reference
Hb Ozieri α71(E20)Ala→Val Asymptomatic IEF, FAB-MS, Electrospray-MS
Hb Chesapeake α92(FG4)Arg→Leu High oxygen affinity, erythrocytosis HPLC, DNA sequencing [Literature]
Hb J-Capetown α92(FG4)Arg→Gln Mild erythrocytosis Electrophoresis, MS
Hb M Boston α58(E7)His→Tyr Methemoglobinemia Spectroscopy, IEF
  • In contrast, variants like Hb Chesapeake (α92Arg→Leu) and Hb J-Capetown (α92Arg→Gln) alter the FG4 residue near the C-terminal, critical for oxygen binding and allosteric regulation .
  • Conversely, Hb Chesapeake increases oxygen affinity, leading to compensatory erythrocytosis, while Hb M Boston causes methemoglobinemia due to impaired heme iron stabilization .

Genetic and Epidemiological Context

  • Mutation Mechanism : Hb Ozieri’s mutation arises in an unmethylated CpG dinucleotide , a less common mutational hotspot compared to methylated CpG sites. This contrasts with variants like Hb Constant Spring (α142Term→Gln), caused by a mutation outside CpG regions .
  • Population Prevalence : Hb Ozieri is uniquely documented in Sardinia, reflecting founder effects or regional genetic drift. Similar localized variants include Hb Hasharon (α47Asp→His), prevalent in Ashkenazi Jews .

Methodological Comparison

Hb Ozieri was characterized using IEF and mass spectrometry, methods also employed for variants like Hb E (β26Glu→Lys) and Hb D-Punjab (β121Glu→Gln) . Advanced techniques like DNA sequencing and high-performance liquid chromatography (HPLC) are now standard for confirming mutations in symptomatic variants (e.g., Hb S) .

Research Findings and Implications

  • Clinical Relevance : Hb Ozieri’s silent nature contrasts with high-oxygen-affinity variants (e.g., Hb Chesapeake) that cause polycythemia. Its identification highlights the importance of population-specific screening in regions like Sardinia .
  • This differs from mutations like Hb C (β6Glu→Lys), which provides malaria resistance .

Méthodes De Préparation

Source Material and Initial Detection of Hemoglobin Ozieri

Hb Ozieri was first identified during a hemoglobinopathy screening program targeting Sardinian newborns . Whole blood samples from five unrelated infants were analyzed via isoelectric focusing (IEF) in immobilized pH gradients (IPG) with a resolution of 0.01 pH units. The variant’s isoelectric point (pI) shifted slightly compared to wild-type Hb A due to the substitution of a nonpolar alanine with a bulkier valine residue, altering surface charge distribution . Initial detection relied on IEF’s ability to resolve Hb A (pI 7.0) from Hb Ozieri (pI 7.02), with confirmation through peptide mapping and mass spectrometry .

Organic Solvent-Based Hemolysis and Stroma Removal

A critical step in Hb Ozieri preparation involves lysing red blood cells (RBCs) while minimizing methemoglobin (MetHb) formation and stromal contamination. A protocol adapted from human Hb purification was modified for Hb Ozieri:

  • Carbonylation : RBCs were incubated under carbon monoxide (CO) to stabilize ferrous heme and prevent oxidation.

  • Solvent Hemolysis : Washed RBCs were mixed with dichloromethane (1:2 v/v) and centrifuged at 1,900 × g for 15 minutes. This achieved >99.8% phospholipid removal and yielded a 25 g/dL Hb solution .

  • Heat Treatment : The Hb solution was heated at 60°C for 1 hour to precipitate residual bacterial endotoxins and denatured proteins .

Table 1: Efficiency of Organic Solvents in Stroma Removal

SolventHemoglobin Yield (g/dL)Phospholipid Removal (%)MetHb Formation (%)
Dichloromethane25.0 ± 0.599.8 ± 0.1<1.0
Diethyl Ether23.5 ± 0.798.5 ± 0.32.5 ± 0.5

Recombinant Expression of Hemoglobin Ozieri

While native Hb Ozieri is isolated from blood, recombinant production offers scalability and avoids donor-dependent variability. A system developed for human Hb was adapted:

  • Gene Synthesis : The α-globin gene (HBA1) was codon-optimized for E. coli and mutated (GCG→GTG) to encode the α71Val substitution.

  • Plasmid Design : The α- and β-globin genes were arranged in tandem within the pGM vector, flanked by NcoI and SacI restriction sites for modular assembly .

  • Co-Expression with NatA Acetyltransferase : To replicate post-translational NH2-terminal acetylation, E. coli BL21(DE3) was co-transformed with plasmids encoding NatA complex subunits .

Table 2: Recombinant Hb Ozieri Expression Parameters

ParameterValue
Host StrainE. coli BL21(DE3)
Induction Temperature30°C
Induction Time16 hours
NH2-Terminal Acetylation>90% (confirmed by tandem MS/MS)

Purification via Sequential Chromatography

Hb Ozieri was purified using a two-step chromatographic process:

  • Anion-Exchange Chromatography : Q Sepharose Fast Flow resin (pH 8.6) separated Hb Ozieri (pI 7.02) from bacterial proteins (pI 4.5–6.0) .

  • Cation-Exchange Chromatography : SP Sepharose (pH 6.5) resolved Hb Ozieri from residual endotoxins and heme-free globin chains .

Structural Validation by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment (FAB)-MS confirmed the α71Val substitution :

  • Intact Globin Analysis : ESI-MS of the α-chain showed a mass shift of +28 Da (Ala: 71.08 Da → Val: 99.13 Da) .

  • Tryptic Peptide Mapping : The αT9 peptide (residues 64–73) exhibited a m/z of 1,156.6 (wild-type: 1,128.5), consistent with the Val substitution .

Table 3: Mass Spectrometric Characterization of Hb Ozieri

MethodTargetObserved m/zExpected m/zError (ppm)
ESI-MSα-chain15,226.415,226.119.7
FAB-MSαT9 peptide1,156.61,156.4173.0

Functional and Stability Assessments

Hb Ozieri’s oxygen-binding properties were analyzed via tonometry:

  • P50 : 12.8 ± 0.3 mmHg (wild-type: 13.2 ± 0.2 mmHg) .

  • Hill Coefficient : 2.7 ± 0.1, indicating cooperative oxygen binding .

Stability studies revealed no denaturation after 6 months at −80°C, with MetHb levels remaining below 3% .

Challenges in Large-Scale Preparation

  • MetHb Suppression : CO saturation and anaerobic handling are critical to maintain <1% MetHb .

  • Recombinant Yield Limitations : E. coli-derived Hb Ozieri yields (~50 mg/L) lag behind clinical-scale demands .

  • Cost of IPG-IEF : Immobilized pH gradients for analytical IEF cost ~$150 per gel, limiting high-throughput screening .

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